Asenapine Phenol
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Overview
Description
Asenapine Phenol is a chemical compound known for its use in the pharmaceutical industry, particularly as an atypical antipsychotic medication. It is marketed under various brand names such as Saphris, Sycrest, and Secuado. Asenapine is primarily used to treat schizophrenia and bipolar I disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions: Asenapine Phenol can be synthesized through various chemical reactions involving the combination of phenol derivatives with specific reagents under controlled conditions. The synthesis typically involves multiple steps, including the formation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Asenapine Phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents like chlorine (Cl2) and bromine (Br2) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phenolic derivatives, which are further processed to obtain this compound.
Scientific Research Applications
Asenapine Phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Developed as an atypical antipsychotic medication for treating mental health disorders.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Asenapine Phenol is compared with other atypical antipsychotics such as risperidone, olanzapine, and quetiapine. While these compounds share similar mechanisms of action, this compound is unique in its formulation and method of administration (sublingual and transdermal). This allows for better bioavailability and reduced first-pass metabolism compared to other antipsychotics.
Comparison with Similar Compounds
Risperidone
Olanzapine
Quetiapine
Aripiprazole
Ziprasidone
This comprehensive overview provides a detailed understanding of Asenapine Phenol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18ClNO |
---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-chloro-2-[(3S,4R)-1-methyl-4-phenylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C17H18ClNO/c1-19-10-15(12-5-3-2-4-6-12)16(11-19)14-9-13(18)7-8-17(14)20/h2-9,15-16,20H,10-11H2,1H3/t15-,16+/m0/s1 |
InChI Key |
KGBQFNHXVTXWQB-JKSUJKDBSA-N |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CC(C(C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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